molecular formula C3H2F4S2 B12620568 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol CAS No. 919515-71-2

2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol

Cat. No.: B12620568
CAS No.: 919515-71-2
M. Wt: 178.18 g/mol
InChI Key: NQBLGQQFKGPOQD-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of four fluorine atoms and two thiol groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol can be achieved through several methods. One common approach involves the reaction of 2,3,3,3-tetrafluoropropene with hydrogen sulfide under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Hydrocarbons.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,3-Tetrafluoroprop-1-ene: Lacks the thiol groups but shares the fluorinated propene backbone.

    1,1,2,3,3,3-Hexafluoroprop-1-ene: Contains additional fluorine atoms, resulting in different chemical properties.

    Trans-1,3,3,3-Tetrafluoropropene: Another fluorinated propene with different substitution patterns.

Uniqueness

2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol is unique due to the presence of both fluorine atoms and thiol groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

919515-71-2

Molecular Formula

C3H2F4S2

Molecular Weight

178.18 g/mol

IUPAC Name

2,3,3,3-tetrafluoroprop-1-ene-1,1-dithiol

InChI

InChI=1S/C3H2F4S2/c4-1(2(8)9)3(5,6)7/h8-9H

InChI Key

NQBLGQQFKGPOQD-UHFFFAOYSA-N

Canonical SMILES

C(=C(S)S)(C(F)(F)F)F

Origin of Product

United States

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